Regioisomeric Advantage: Para-Substituted Methyl Benzoate vs. Ortho-Substituted Isomer in Antiviral Activity
The para-substituted methyl 4-(4-oxoquinazolin-3-yl)benzoate scaffold provides a critical antiviral selectivity advantage over the ortho-substituted isomer methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate. In a plaque reduction assay against respiratory syncytial virus (RSV), the para-isomer exhibited no significant cytotoxicity on HEp-2 cells at concentrations below 50 µM, whereas the ortho-isomer showed a narrower selectivity window, with cytotoxicity emerging at 10 µM in parallel assessments . This differential cytotoxicity profile directly impacts hit-to-lead progression, where a selectivity index (SI) <10 against a viral target is often a no-go criterion. The para-isomer's superior safety margin is attributed to the reduced steric clash with host cell off-targets, a feature not observed in the ortho-analog.
| Evidence Dimension | Cytotoxicity (CC50 on HEp-2 cells) and selectivity window |
|---|---|
| Target Compound Data | No significant cytotoxicity up to 50 µM |
| Comparator Or Baseline | Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate: cytotoxicity observed at 10 µM |
| Quantified Difference | >5-fold improvement in tolerated concentration |
| Conditions | RSV plaque reduction assay; HEp-2 cell line; compound incubation for 48 h |
Why This Matters
For antiviral screening programs, a wider selectivity window minimizes false positives from cytotoxic artifacts and accelerates identification of genuine viral inhibitors.
